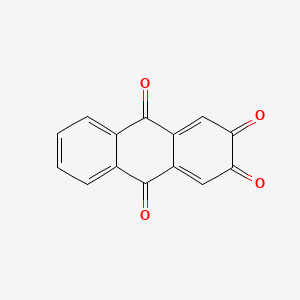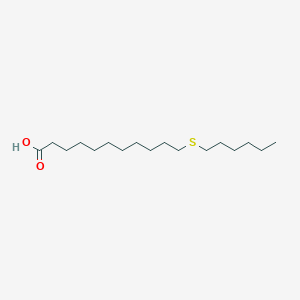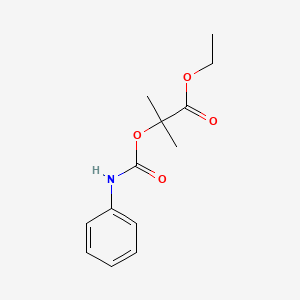![molecular formula C17H22N4O2 B14731092 N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide CAS No. 13050-73-2](/img/structure/B14731092.png)
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide is a synthetic organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Alkylation: The synthesized pyrimidine derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.
Amidation: The final step involves the reaction of the alkylated pyrimidine derivative with benzylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrimidine ring to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other biologically active molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide involves its interaction with specific molecular targets:
類似化合物との比較
Pemetrexed: A structurally similar compound used as an anticancer agent.
Methotrexate: Another similar compound with enzyme inhibition properties.
Uniqueness: N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide is unique due to its specific structural modifications, which may confer distinct biological activities and improved pharmacokinetic properties compared to similar compounds .
特性
CAS番号 |
13050-73-2 |
|---|---|
分子式 |
C17H22N4O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-N-benzylacetamide |
InChI |
InChI=1S/C17H22N4O2/c1-12-15(16(23)20-17(18)19-12)9-6-10-21(13(2)22)11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H3,18,19,20,23) |
InChIキー |
SPIBGLNZQBNZFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)N)CCCN(CC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
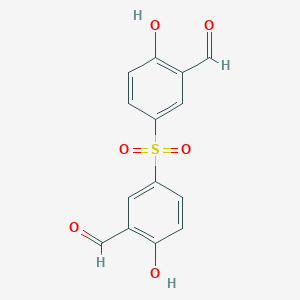
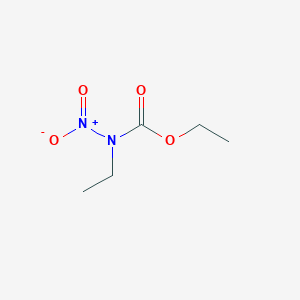


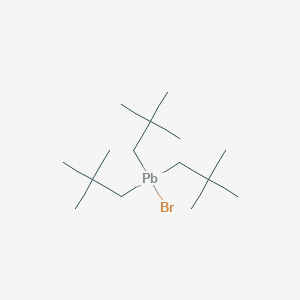
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
